molecular formula C17H26O11 B1195523 10-Hydroxyloganin

10-Hydroxyloganin

Cat. No.: B1195523
M. Wt: 406.4 g/mol
InChI Key: GTEDLLYKAJRTNK-UMHDANERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxyloganin is a terpene glycoside.

Scientific Research Applications

1. Antitumor Agent and Drug Delivery System

10-Hydroxy camptothecin (10-HCPT), closely related to 10-Hydroxyloganin, has been recognized as an effective antitumor agent. Its potential is enhanced through the development of a super macromolecule prodrug: 10-HCPT-hydroxyethyl starch (HES) conjugate. This prodrug demonstrates improved antitumor efficiency, better injection safety, and greater tolerance in in vitro and in vivo studies (Li, Zhao, & Zhao, 2016). Furthermore, a solvent-free method for preparing 10-HCPT nanocrystals offers a promising delivery system, exhibiting enhanced drug accumulation in tumors and improved anticancer efficacy in mice (Yang et al., 2016).

2. Source and Isolation

This compound has been isolated from Galium mollugo. It is considered a key biosynthetic intermediate of secoiridoids, obtained for the first time from a natural source (Uesato et al., 1984).

3. Endophytic Fungal Production

Endophytic fungi strains from Apodytes dimidiata produce 10-hydroxycamptothecin, highlighting its potential for the synthesis of anticancer drugs such as topotecan and irinotecan (Shweta et al., 2010).

4. Electrochemical Sensing

A novel electrochemical sensing platform using graphene nanosheets has been developed for sensitive detection of 10-Hydroxycamptothecine, an approach beneficial in clinical practice due to its significant anti-cancer activity (Ye et al., 2018).

Properties

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-7,9-14,16-23H,2-4H2,1H3/t6-,7+,9+,10-,11+,12-,13+,14-,16+,17+/m1/s1

InChI Key

GTEDLLYKAJRTNK-UMHDANERSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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